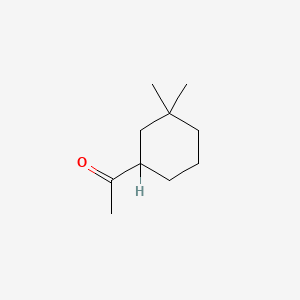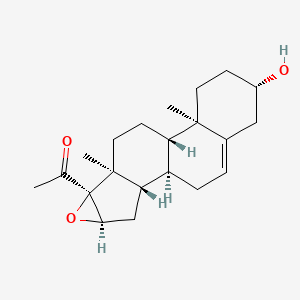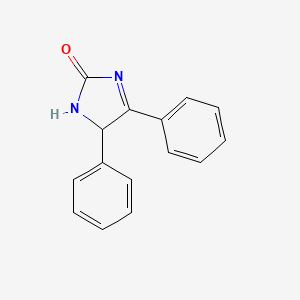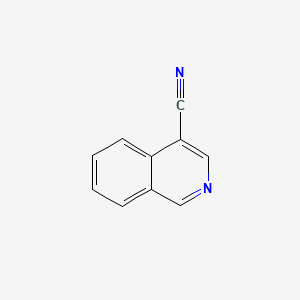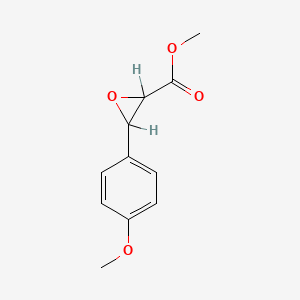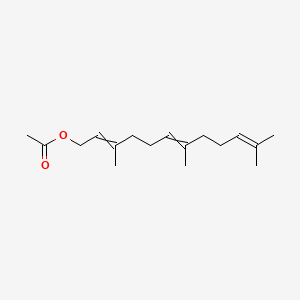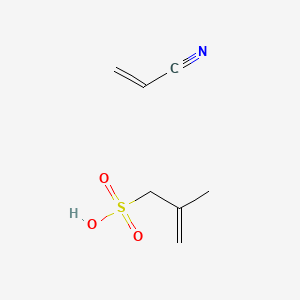
2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile is a chemical compound with the molecular formula C7H11NO3S and a molecular weight of 189.23200. It is known for its unique structure, which combines the properties of both sulfonic acid and nitrile groups. This compound is used in various industrial and scientific applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile typically involves the reaction of 2-methylprop-2-ene-1-sulfonic acid with prop-2-enenitrile under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its interactions with biological molecules and potential use in drug delivery systems.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, water treatment agents, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile involves its interaction with molecular targets through its sulfonic acid and nitrile groups. These interactions can lead to the formation of stable complexes with various biological molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propene-1-sulfonic acid: Similar in structure but lacks the nitrile group.
Prop-2-enenitrile: Contains the nitrile group but lacks the sulfonic acid group.
Uniqueness
2-Methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile is unique due to the presence of both sulfonic acid and nitrile groups in its structure. This combination imparts distinct chemical reactivity and versatility, making it valuable in various applications .
Properties
CAS No. |
30110-91-9 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
2-methylprop-2-ene-1-sulfonic acid;prop-2-enenitrile |
InChI |
InChI=1S/C4H8O3S.C3H3N/c1-4(2)3-8(5,6)7;1-2-3-4/h1,3H2,2H3,(H,5,6,7);2H,1H2 |
InChI Key |
NOYPINIOLLRPMV-UHFFFAOYSA-N |
SMILES |
CC(=C)CS(=O)(=O)O.C=CC#N |
Canonical SMILES |
CC(=C)CS(=O)(=O)O.C=CC#N |
Synonyms |
acrylonitrile-sodium methallylsulfonate copolymer AN 69 AN 69ST AN-69 AN-69 Sodium PAN copolymer polyacrylonitrile RP-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


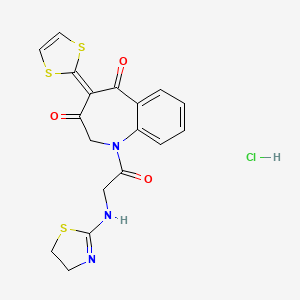
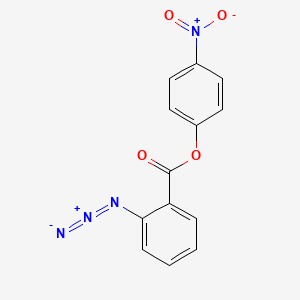
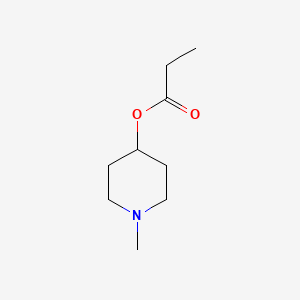
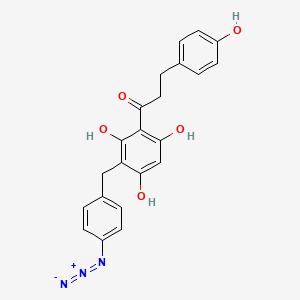
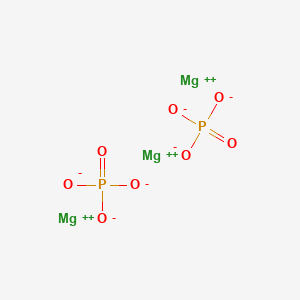
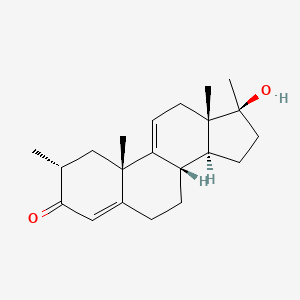
![Ethenetricarbonitrile, [4-(diethylamino)phenyl]-](/img/structure/B1205452.png)
